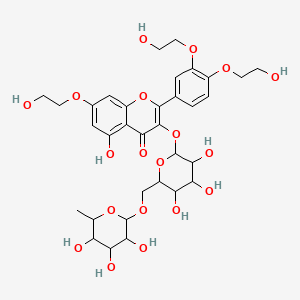![molecular formula C22H33N5 B12453699 3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)
3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropan-1-amine” is a complex organic molecule that features a triazole ring, a bicyclic octane structure, and a phenylpropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the construction of the triazole ring, followed by the formation of the bicyclic octane structure, and finally the attachment of the phenylpropanamine moiety. Typical reaction conditions may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine and an isocyanate under acidic or basic conditions.
Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic framework.
Attachment of the Phenylpropanamine Moiety: This can be done through a reductive amination reaction, where the amine group is introduced to the phenylpropanone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and the bicyclic structure can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and bicyclic structures.
Reduction: Secondary or tertiary amines.
Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent targeting neurological pathways, possibly as an antidepressant or antipsychotic.
Industry: Use in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The triazole ring and the bicyclic structure could play a role in binding to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: Lacks the phenylpropanamine moiety.
1-Phenylpropan-1-amine: Lacks the triazole and bicyclic structures.
3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-1-phenylpropan-1-amine: Lacks the bicyclic octane structure.
Uniqueness
The uniqueness of the compound lies in its combination of the triazole ring, bicyclic octane structure, and phenylpropanamine moiety, which may confer unique biological activity and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C22H33N5 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-[(1R,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3/t18-,19-,21?/m1/s1 |
InChI Key |
QOFZYOSOELDKMC-AQFHOAJTSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@H](C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B12453618.png)
![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)
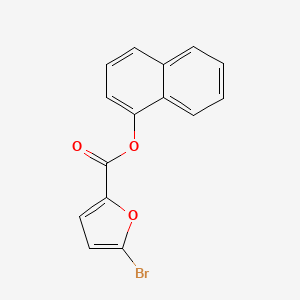

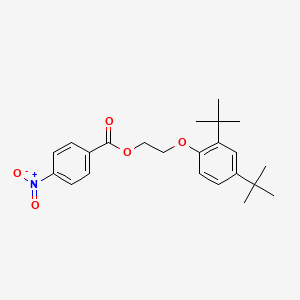
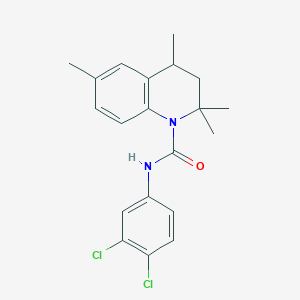

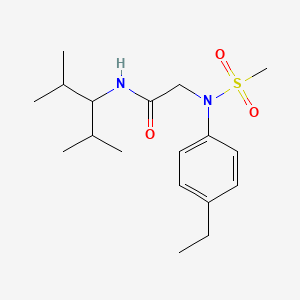
![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
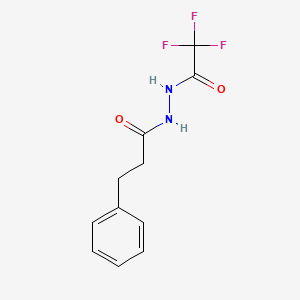
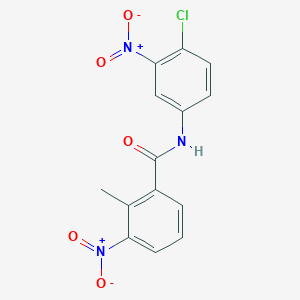
![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
